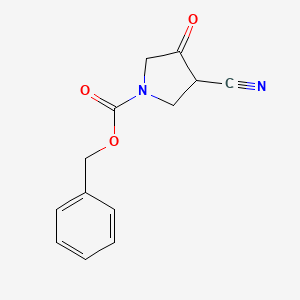

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUPQWMVTFXWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CN1C(=O)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728931 | |

| Record name | Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276125-30-4 | |

| Record name | Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound, a substituted pyrrolidine derivative of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the logical workflow, from establishing the molecular formula via mass spectrometry, identifying key functional groups with infrared spectroscopy, to assembling the final structure through a multi-dimensional nuclear magnetic resonance strategy. The causality behind experimental choices and the interpretation of complex spectral data are emphasized to provide a robust, field-proven framework for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The first step in any structure elucidation is to determine the molecular formula, which provides the elemental composition and the total number of rings and/or multiple bonds (Degree of Unsaturation, DoU). This foundational data is most reliably obtained through high-resolution mass spectrometry (HRMS).

For the target compound, this compound, the molecular formula is C₁₃H₁₂N₂O₃ .

The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (12/2) + (2/2) = 14 - 6 + 1 = 9

This value of 9 is immediately informative and consistent with the proposed structure:

-

Benzene Ring: 4 (one ring and three double bonds)

-

Ketone Carbonyl (C=O): 1

-

Carbamate Carbonyl (C=O): 1

-

Nitrile (C≡N): 2

-

Pyrrolidine Ring: 1

-

Total: 9

This initial calculation provides strong evidence that all expected structural features are accounted for, forming a self-validating hypothesis that will be tested by subsequent spectroscopic methods.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation

Objective: To confirm the molecular weight of the parent molecule and to analyze its fragmentation pattern, which provides substructural clues that corroborate the proposed connectivity.

Methodology: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion, usually as the protonated species [M+H]⁺.

Expected Results: The calculated molecular weight for C₁₃H₁₂N₂O₃ is 244.08 g/mol . Therefore, in a positive-ion ESI-MS spectrum, the most prominent peak in the high mass region should be the [M+H]⁺ ion.

| Expected Ion | m/z (Da) | Interpretation |

| [M+H]⁺ | 245.09 | Protonated molecular ion, confirming the molecular weight. |

| [M-90]⁺ | 154.04 | Loss of the benzyl group (C₇H₆), a common fragmentation for Cbz-protected amines. |

| [C₇H₇]⁺ | 91.05 | Tropylium ion; a very stable and often base peak resulting from cleavage of the benzylic C-O bond. |

The fragmentation of N-Cbz protected heterocycles is a well-understood process that often involves the characteristic loss of the benzyl group or the formation of the highly stable tropylium ion[1]. The presence of a strong peak at m/z 91 is a powerful diagnostic indicator for the benzyl-oxy moiety.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Configure an ESI-MS spectrometer for positive ion mode detection.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. If available, perform tandem MS (MS/MS) on the parent ion (m/z 245) to induce and analyze fragmentation. This can be crucial for distinguishing isomers[2].

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the principal functional groups present in the molecule. IR spectroscopy is exceptionally sensitive to polar bonds, making it ideal for detecting the carbonyl and nitrile groups. The carbonyl (C=O) group, in particular, gives rise to a very intense absorption peak[3].

Expected Absorptions: The structure contains three key functional groups that are readily identifiable by IR.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Pyrrolidine & Benzyl CH₂) |

| ~2245 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1755 | Strong, Sharp | C=O Stretch | Ketone (in a 5-membered ring) |

| ~1700 | Strong, Sharp | C=O Stretch | Carbamate (N-Cbz group) |

| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Carbamate Ester Linkage |

Causality of Peak Positions:

-

Nitrile (C≡N): The absorption around 2245 cm⁻¹ is highly characteristic and confirms the presence of the cyano group[4].

-

Ketone (C=O): A standard acyclic ketone absorbs around 1715 cm⁻¹. However, incorporating the carbonyl into a five-membered ring introduces ring strain, which increases the vibrational frequency. Therefore, a value significantly higher than 1715 cm⁻¹, around 1750 cm⁻¹, is a key indicator for the 4-oxopyrrolidine moiety[5][6].

-

Carbamate (C=O): The carbamate carbonyl at ~1700 cm⁻¹ is also a strong, defining peak, confirming the N-Cbz protecting group.

Experimental Protocol: KBr Pellet IR

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by establishing through-bond and through-space atomic relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for an unambiguous assignment[7].

¹H NMR Spectroscopy: Proton Environment and Connectivity

Objective: To map the proton framework of the molecule. Key information derived includes chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).

Expected Signals (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring from the Cbz group. |

| ~5.20 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons, appear as a singlet as there are no adjacent protons. |

| ~4.30 | AB quartet or 2x dd | 2H | H -5 | Protons on the carbon alpha to the ketone. Diastereotopic. |

| ~4.15 | Doublet of Doublets | 1H | H -3 | Methine proton at the chiral center, coupled to the two H-2 protons. |

| ~3.80 | Multiplet | 2H | H -2 | Protons on the carbon alpha to the ring nitrogen. Diastereotopic and coupled to H-3. |

Note on Rotamers: The N-C(O)O bond of the carbamate has significant double-bond character, leading to restricted rotation. This can result in the presence of two slowly interconverting conformers (rotamers) at room temperature, which may cause signal broadening or even a doubling of the signals for the pyrrolidine ring protons (H-2, H-3, H-5). Acquiring the spectrum at an elevated temperature can often coalesce these signals into a single, sharp set.

¹³C NMR Spectroscopy: The Carbon Skeleton

Objective: To identify all unique carbon environments in the molecule.

Expected Signals (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205.0 | C -4 | Ketone carbonyl carbon, highly deshielded. |

| ~154.5 | N-C (O)O | Carbamate carbonyl carbon. |

| ~135.5 | Ar-C (ipso) | Quaternary aromatic carbon attached to the CH₂ group. |

| ~128.7 | Ar-C H | Aromatic methine carbons (ortho, meta, para). |

| ~117.0 | C N | Nitrile carbon. |

| ~68.0 | Ph-C H₂-O | Benzylic carbon. |

| ~55.0 | C -5 | Carbon alpha to the ketone. |

| ~48.0 | C -2 | Carbon alpha to the ring nitrogen. |

| ~40.0 | C -3 | Methine carbon bearing the nitrile group. |

2D NMR: Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. A key expected correlation would be between the H-3 proton (~4.15 ppm) and the H-2 protons (~3.80 ppm), confirming their adjacency and establishing the C2-C3 bond connectivity within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon signal it is attached to. This is the most powerful tool for definitive carbon assignment. For example, the proton signal at ~4.15 ppm (H-3) will show a correlation to the carbon signal at ~40.0 ppm (C-3), unambiguously linking them.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets.

Integrated Workflow and Final Structure Confirmation

The elucidation process is a logical progression where each experiment builds upon the last. The following workflow illustrates this self-validating system.

Caption: Logical workflow for structure elucidation.

By integrating the data—the molecular formula and DoU from MS, the functional groups from IR, the structural fragments from 1D NMR, and the connectivity from 2D NMR—all evidence converges to unambiguously confirm the structure of This compound .

References

- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Linchpin Intermediate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to a Versatile Pyrrolidine Building Block

Central Islip, NY – January 5, 2026 – In the intricate landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents frequently hinge on the availability of versatile and highly functionalized building blocks. Among these, Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a key pyrrolidine derivative, has emerged as a critical intermediate in the development of a new generation of pharmaceuticals. This technical guide offers a comprehensive overview of its chemical identity, synthesis, applications, and safety considerations, providing an essential resource for researchers engaged in cutting-edge drug discovery.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its three-dimensional architecture allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] this compound, with its strategically positioned cyano and oxo functionalities, coupled with a readily cleavable benzyloxycarbonyl (Cbz) protecting group, presents a rich platform for diverse chemical modifications.

Core Chemical Identity

CAS Number: 1276125-30-4[3][4]

Synonyms:

-

1-Cbz-4-oxopyrrolidine-3-carbonitrile

Molecular Formula: C₁₃H₁₂N₂O₃[3][4]

Molecular Weight: 244.25 g/mol [3][4]

| Property | Value | Source |

| CAS Number | 1276125-30-4 | [3][4] |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [3][4] |

| Molecular Weight | 244.25 g/mol | [3][4] |

| Purity | Typically ≥97% | [3][4] |

Strategic Synthesis: A Conceptual Pathway

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach rooted in established organic chemistry principles. The following represents a plausible and instructive conceptual pathway for its preparation, designed to be a self-validating system for experienced chemists.

A likely synthetic route would involve the multi-step transformation of a suitable starting material, such as a protected amino acid derivative. For instance, a plausible approach could commence with an N-protected asparagine derivative, which would undergo esterification and subsequent intramolecular cyclization to form the core pyrrolidinone ring.[5] The introduction of the cyano group could be achieved through various established methodologies.

Caption: Conceptual synthetic workflow for this compound.

This proposed pathway underscores the importance of strategic protecting group chemistry and the application of classic name reactions to construct the functionalized heterocyclic core. The choice of reagents and reaction conditions at each step would be critical to ensure high yields and purity, minimizing the formation of side products.

Pivotal Role in Drug Discovery and Development

The true value of this compound lies in its application as a versatile intermediate for the synthesis of more complex and biologically active molecules. The pyrrolidinone core is a key feature in a number of successful therapeutic agents, including nootropic and anticonvulsant drugs.[1]

The chemical functionalities of this intermediate offer multiple avenues for molecular elaboration:

-

The Cyano Group: This versatile functional group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions. This allows for the introduction of a wide range of substituents and the construction of diverse molecular scaffolds.

-

The Ketone: The carbonyl group is amenable to a variety of transformations, including reduction to a hydroxyl group, reductive amination to introduce new amine-containing side chains, and olefination reactions to form carbon-carbon bonds.

-

The N-Cbz Protecting Group: The benzyloxycarbonyl group provides robust protection of the pyrrolidine nitrogen during synthetic manipulations and can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine for further functionalization.

This trifecta of reactive sites makes this compound a highly valuable starting material for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. Its utility spans a range of therapeutic areas where the pyrrolidine scaffold has shown promise, including but not limited to neurodegenerative diseases, oncology, and infectious diseases.

Caption: The central role of this compound in generating diverse molecular scaffolds for various therapeutic applications.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or foam.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

It is imperative for researchers to consult the specific safety data provided by their chemical supplier before handling this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing pharmaceutical research. Its unique combination of a privileged heterocyclic core and versatile functional handles makes it an invaluable tool for medicinal chemists. As the quest for novel and more effective therapies continues, the thoughtful application of such well-designed intermediates will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benzyl (3R,4S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate () for sale [vulcanchem.com]

A Technical Guide to the Synthesis of Cbz-Protected 3-Cyano-4-Oxopyrrolidine: A Key Intermediate in Drug Discovery

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Specifically, the highly functionalized 4-oxopyrrolidine-3-carbonitrile moiety serves as a versatile synthon for constructing complex molecular architectures.[4][5][6] This guide provides an in-depth, technically-grounded overview of a primary synthetic pathway to N-benzyloxycarbonyl (Cbz)-protected 3-cyano-4-oxopyrrolidine. We will dissect the strategic application of the intramolecular Dieckmann condensation, detail the necessary precursor synthesis, and outline the subsequent transformation to the target nitrile. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Strategic Overview: The Central Role of the Dieckmann Condensation

The construction of the 5-membered pyrrolidinone ring system is the cornerstone of this synthesis. The most efficient and widely adopted strategy for this purpose is the Dieckmann condensation, an intramolecular variation of the Claisen condensation.[7][8] This reaction is exceptionally well-suited for forming stable 5- and 6-membered rings from an acyclic diester precursor.[7][8][9]

Mechanism Insight: The reaction is initiated by a strong base, which deprotonates the α-carbon of one ester group to generate a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the second ester group, forming a cyclic β-keto ester intermediate.[7][10][11] The thermodynamic driving force for this often-reversible reaction is the final, irreversible deprotonation of the acidic α-proton of the newly formed β-keto ester product by the alkoxide base, which effectively drives the equilibrium to favor the cyclized product.[10]

The overall synthetic strategy can be visualized as a two-stage process:

-

Assembly of an Acyclic Diester Precursor: A linear molecule containing two ester functionalities and a Cbz-protected nitrogen atom is constructed.

-

Base-Mediated Cyclization and Functional Group Interconversion: The diester is cyclized via the Dieckmann condensation to yield a β-keto ester, which is subsequently converted to the target β-keto nitrile.

Caption: Overall synthetic workflow.

Experimental Pathways and Protocols

Synthesis of the Acyclic Diester Precursor

The synthesis begins with the formation of Ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]propanoate. This is typically achieved through a Michael addition of N-Cbz-glycine ethyl ester to ethyl acrylate. The nucleophilic secondary amine of the glycine derivative adds to the activated double bond of the acrylate.

Key Transformation: Dieckmann Condensation to form Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate

This step represents the critical ring-forming reaction. The acyclic diester precursor is treated with a strong base, sodium ethoxide, to induce intramolecular cyclization. The choice of sodium ethoxide as the base is strategic; using an alkoxide that matches the ester groups (ethoxide for ethyl esters) prevents unwanted transesterification side reactions.[10]

Detailed Experimental Protocol: [12]

-

Reaction Setup: Dissolve the acyclic diester precursor, Ethyl 3-[N-benzyloxycarbonyl-N-(ethoxycarbonylmethyl)amino]propanoate (1.0 eq), in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Base Addition: To this solution, add a 20% solution of sodium ethoxide in ethanol (1.5 eq) at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up (Quench & Extraction): Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in water.

-

Acidification: Cool the aqueous solution in an ice bath and slowly acidify to a pH of ~3-4 with concentrated hydrochloric acid. This step protonates the enolate to form the final β-keto ester.

-

Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with a saturated aqueous sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl N-Cbz-4-oxo-3-pyrrolidinecarboxylate as a light brown oil.[12]

Table 1: Summary of the Dieckmann Condensation Step

| Parameter | Details | Rationale / Reference |

| Starting Material | Ethyl 3-[N-Cbz-N-(ethoxycarbonylmethyl)amino]propanoate | Acyclic diester precursor |

| Base | Sodium Ethoxide (NaOEt), 20% in Ethanol | Strong, non-nucleophilic base to generate enolate. Matches ester to prevent transesterification.[10] |

| Solvent | Absolute Ethanol | Solubilizes reactants and is compatible with the base. |

| Temperature | Reflux | Provides sufficient thermal energy to overcome the activation barrier for cyclization. |

| Reaction Time | ~2 hours | Typical duration for this transformation; should be monitored by TLC.[12] |

| Work-up | Acidification (HCl) and Extraction (CHCl₃) | Neutralizes the base and protonates the product for extraction into an organic solvent.[12] |

| Purification | Silica Gel Column Chromatography | Standard method to isolate the product from starting material and byproducts.[12] |

| Typical Yield | ~72% | As reported in the literature for this specific transformation.[12] |

Conversion of the β-Keto Ester to the β-Keto Nitrile

The final stage of the synthesis involves converting the 3-ethoxycarbonyl group of the pyrrolidinone ring into a cyano group. This is a standard, multi-step functional group interconversion that proceeds through a primary amide intermediate.

Caption: Ester-to-Nitrile conversion workflow.

Plausible Experimental Protocol:

-

Saponification (Ester Hydrolysis):

-

Dissolve the β-keto ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

-

Acidify the mixture with 1N HCl to protonate the carboxylate and extract the resulting carboxylic acid with ethyl acetate. Dry and concentrate to yield the crude acid.

-

-

Amide Formation:

-

Dissolve the crude carboxylic acid in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂) to form the acyl chloride in situ.

-

Carefully add this solution to an excess of chilled aqueous ammonium hydroxide.

-

Stir vigorously, then extract the resulting primary amide product with DCM. Dry and concentrate.

-

-

Dehydration to Nitrile:

-

Dissolve the crude primary amide in an anhydrous solvent like DCM or THF, with a base such as pyridine or triethylamine.

-

Cool the solution to 0 °C and add a dehydrating agent like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water or saturated sodium bicarbonate solution. Extract the final product, N-Cbz-3-cyano-4-oxopyrrolidine, with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Conclusion

The synthesis of N-Cbz-3-cyano-4-oxopyrrolidine is a robust and scalable process hinged upon the strategic implementation of the Dieckmann condensation. This pathway provides reliable access to a highly valuable and versatile building block for drug discovery programs. The Cbz protecting group offers excellent stability to the basic cyclization conditions while allowing for straightforward removal via catalytic hydrogenolysis, opening avenues for further derivatization at the nitrogen atom.[13][14] By understanding the mechanistic underpinnings of each step and adhering to validated protocols, researchers can efficiently produce this key intermediate for the development of novel therapeutics.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives, | Semantic Scholar [semanticscholar.org]

- 5. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate | 51814-19-8 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

Spectroscopic Data for Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the unique combination of a cyano and a keto group at the 3- and 4-positions, respectively, offers versatile handles for further chemical modifications.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and ensuring reproducibility in synthetic campaigns. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, based on established principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound (CAS No. 1276125-30-4, Molecular Formula: C₁₃H₁₂N₂O₃) incorporates several key functional groups that dictate its spectroscopic properties: a benzyl carbamate (Cbz) protecting group, a five-membered pyrrolidine ring, a ketone, and a nitrile group.[2][3] The interplay of these features will be reflected in the corresponding spectra.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer at room temperature.[4]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.15 | Singlet | 2H | Benzylic protons (CH₂Ph) |

| ~4.0-4.5 | Multiplet | 3H | H-3 and H-5 protons |

| ~2.8-3.2 | Multiplet | 2H | H-2 protons |

Interpretation:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Region (δ 7.30-7.40): A multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Benzylic Protons (δ ~5.15): A singlet integrating to 2 protons is assigned to the methylene protons of the benzyl group. The singlet nature arises from the absence of adjacent protons.

-

Pyrrolidine Ring Protons (δ 2.8-4.5): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The H-3 proton, being adjacent to the electron-withdrawing cyano group, is expected to be downfield. The H-2 and H-5 protons, being adjacent to the nitrogen atom and the carbonyl group, will also be in the deshielded region of the spectrum. The exact chemical shifts and coupling constants would require 2D NMR techniques like COSY for unambiguous assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. The spectrum is typically recorded with proton decoupling to simplify the signals to singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~170 | C=O (carbamate) |

| ~136 | Quaternary aromatic carbon (C₆H₅) |

| ~128 | Aromatic CH carbons (C₆H₅) |

| ~115 | CN (nitrile) |

| ~67 | Benzylic carbon (CH₂Ph) |

| ~50-60 | Pyrrolidine carbons (C-2, C-5) |

| ~40-50 | Pyrrolidine carbon (C-3) |

Interpretation:

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl (C-4) will be significantly downfield, around δ 200 ppm. The carbamate carbonyl will appear at a lower chemical shift, typically around δ 170 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will resonate in the δ 127-136 ppm region.

-

Nitrile Carbon: The carbon of the cyano group is expected to have a chemical shift in the range of δ 115-120 ppm.

-

Benzylic Carbon: The methylene carbon of the benzyl group will be observed around δ 67 ppm.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the δ 40-60 ppm range. The C-3 carbon, attached to the cyano group, is expected to be the most upfield of the ring carbons.

Mass Spectrometry (MS)

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and infused into the instrument.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion: The expected exact mass for the protonated molecule [M+H]⁺ is approximately 245.0921 m/z.

-

Fragmentation Pattern: The fragmentation of this compound is likely to proceed through several characteristic pathways:

-

Loss of the benzyl group (C₇H₇•, 91 Da) to give a fragment at m/z 154.

-

Decarboxylation (loss of CO₂, 44 Da) from the carbamate moiety.

-

Cleavage of the pyrrolidine ring.

-

Fragmentation Pathway Diagram

Caption: A simplified representation of potential fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum would be recorded using either a potassium bromide (KBr) pellet method for a solid sample or as a thin film on a salt plate for an oil. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1600, 1495, 1455 | Medium | C=C stretch (aromatic) |

| ~1230 | Strong | C-O stretch (carbamate) |

| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |

Interpretation:

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

Nitrile Stretch: A medium intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching vibration.

-

Carbonyl Stretches: Two strong C=O stretching bands are expected. The ketone carbonyl will likely appear at a higher wavenumber (~1750 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹).

-

Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching of the carbamate.

-

Aromatic C-H Bending: Strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions are characteristic of a monosubstituted benzene ring.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and validated method for its structural confirmation and purity assessment. The predicted data presented in this guide, based on the compound's structural features and comparison with analogous molecules, offers a reliable reference for researchers in the field of drug discovery and organic synthesis. The detailed protocols and interpretations serve as a self-validating system for the experimental characterization of this important synthetic intermediate.

References

The Advent of Precision Enzyme Inhibition: A Technical Guide to the Discovery and Evolution of Cyanopyrrolidine-Based Inhibitors

Abstract

The pyrrolidine scaffold, a privileged structure in medicinal chemistry, has given rise to a highly influential class of enzyme inhibitors: the cyanopyrrolidines. Characterized by a nitrile group appended to the pyrrolidine ring, these compounds have demonstrated remarkable efficacy as covalent inhibitors of various proteases. This technical guide provides an in-depth exploration of the discovery, history, and mechanistic intricacies of cyanopyrrolidine-based enzyme inhibitors. We will traverse the timeline from their initial conception to their clinical success, with a particular focus on the inhibition of Dipeptidyl Peptidase IV (DPP-4) for the treatment of type 2 diabetes. Furthermore, we will delve into the expansion of this chemical class to other therapeutically relevant enzymes, including Prolyl Oligopeptidase (POP), cathepsins, and deubiquitinating enzymes. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a comprehensive foundation for future innovation in this dynamic field.

Introduction: The Strategic Advantage of the Cyanopyrrolidine Warhead

Enzyme inhibitors are the cornerstone of modern pharmacology. Their ability to selectively modulate the activity of specific enzymes allows for targeted intervention in disease pathways. The pyrrolidine ring, due to its conformational rigidity and ability to mimic the transition state of proline-containing substrates, has long been a favored scaffold in inhibitor design. The strategic incorporation of a nitrile group, creating the cyanopyrrolidine "warhead," was a pivotal innovation. This seemingly simple addition transformed the pyrrolidine scaffold into a potent tool for covalent enzyme inhibition.

The electrophilic nature of the nitrile carbon allows it to be susceptible to nucleophilic attack by residues in the enzyme's active site, most notably the catalytic serine or cysteine. This results in the formation of a stable, yet often reversible, covalent bond, leading to potent and prolonged inhibition. The reversibility is a key feature that mitigates concerns often associated with irreversible covalent inhibitors, such as off-target effects and immunogenicity.

This guide will dissect the journey of cyanopyrrolidine inhibitors, from their conceptualization to their current status as clinically vital therapeutics and versatile research tools.

The Dawn of a New Inhibitor Class: Early Discoveries

The story of cyanopyrrolidine inhibitors is intrinsically linked to the pursuit of potent and selective inhibitors for serine proteases. The initial explorations in the mid-1990s laid the groundwork for what would become a blockbuster class of drugs.

The Pioneering Work on Dipeptidyl Peptidase IV (DPP-4)

The discovery that inhibiting the enzyme Dipeptidyl Peptidase IV (DPP-4) could be a viable therapeutic strategy for type 2 diabetes mellitus was a major breakthrough. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to improved glycemic control.

The first report of cyanopyrrolidines as inhibitors of the serine protease DPP-4 emerged in 1995.[1][2] This discovery sparked immense interest in this compound class, which rapidly intensified when DPP-4 was validated as a key target for type 2 diabetes treatment.[3][4]

The Emergence of Vildagliptin and Saxagliptin

The research into cyanopyrrolidine DPP-4 inhibitors culminated in the development of two landmark drugs: vildagliptin (LAF237) by Novartis and saxagliptin (BMS-477118) by Bristol-Myers Squibb.[3][4] These compounds entered Phase III clinical trials in the mid-2000s and subsequently received market approval, revolutionizing the management of type 2 diabetes.[3] The success of vildagliptin and saxagliptin solidified the therapeutic potential of the cyanopyrrolidine scaffold and spurred further investigation into its application for other enzyme targets.

Mechanism of Action: The Covalent Interaction

The efficacy of cyanopyrrolidine inhibitors lies in their unique mechanism of covalent inhibition. This process can be understood as a two-step event, as illustrated in the diagram below.

Figure 1: General mechanism of covalent inhibition by cyanopyrrolidines.

Initially, the inhibitor reversibly binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by standard enzyme kinetics (k_on and k_off). Subsequently, the nucleophilic residue in the active site (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the electrophilic carbon of the nitrile group. This leads to the formation of a covalent adduct, effectively inactivating the enzyme. The rate of this inactivation is denoted by k_inact. For many cyanopyrrolidine inhibitors, this covalent bond is reversible, allowing for a dynamic inhibition that can be advantageous in a therapeutic context.

Key Enzyme Targets and Representative Inhibitors

While DPP-4 remains the most prominent target for cyanopyrrolidine inhibitors, their utility extends to a range of other enzymes with significant therapeutic implications.

Dipeptidyl Peptidase IV (DPP-4)

As previously discussed, DPP-4 inhibitors, often referred to as "gliptins," are a major class of oral hypoglycemic agents.[5] Their mechanism of action enhances the body's own ability to control blood sugar by protecting incretin hormones from degradation.

| Inhibitor | Developer | IC50 (DPP-4) | Clinical Status |

| Vildagliptin | Novartis | ~2-3 nM | Approved |

| Saxagliptin | Bristol-Myers Squibb | ~0.5-1 nM | Approved |

| Denagliptin | GlaxoSmithKline | ~4-10 nM | Development Terminated |

Table 1: Prominent Cyanopyrrolidine-Based DPP-4 Inhibitors. (Note: IC50 values are approximate and can vary depending on assay conditions).

Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP) is a serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones. Its dysregulation has been implicated in neurological and psychiatric disorders, making it an attractive therapeutic target. Several cyanopyrrolidine-based POP inhibitors have been developed and show promise in preclinical studies.[4][6]

Cathepsins

Cathepsins are a family of proteases, primarily cysteine proteases, that play crucial roles in various physiological processes, including protein degradation, antigen presentation, and bone remodeling. The aberrant activity of certain cathepsins is associated with diseases such as osteoporosis, arthritis, and cancer. Cyanopyrrolidine-based inhibitors have been designed to target specific cathepsins, demonstrating the versatility of this chemical scaffold.[7][8]

Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins, thereby regulating a vast array of cellular processes. Their involvement in cancer and other diseases has made them a focal point for drug discovery. Notably, cyanopyrrolidine-based compounds have been identified as potent covalent inhibitors of ubiquitin C-terminal hydrolase L1 (UCHL1), a DUB implicated in neurodegenerative diseases and cancer.[9][10][11]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of cyanopyrrolidine-based enzyme inhibitors.

General Synthesis of 2-Cyanopyrrolidine Derivatives

The synthesis of the cyanopyrrolidine core is a critical step in the development of these inhibitors. A common synthetic route is outlined below.

Figure 2: General synthetic workflow for 2-cyanopyrrolidine derivatives.

Step-by-Step Methodology:

-

N-Acylation of L-Proline:

-

Dissolve L-proline in a suitable solvent (e.g., tetrahydrofuran).

-

Add the desired acylating agent (e.g., chloroacetyl chloride) and a base (e.g., triethylamine) at a controlled temperature.

-

Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the N-acylated proline derivative.

-

-

Amidation:

-

Convert the carboxylic acid of the N-acylated proline to an amide. This can be achieved through various methods, such as activation with a coupling agent (e.g., dicyclohexylcarbodiimide) followed by treatment with ammonia or an ammonium salt.

-

-

Dehydration to the Nitrile:

-

Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.

-

Purify the final 2-cyanopyrrolidine derivative using column chromatography or recrystallization.

-

Enzymatic Assay for DPP-4 Inhibition

A robust and reproducible enzymatic assay is crucial for evaluating the potency of newly synthesized inhibitors. A common fluorescence-based assay for DPP-4 is described below.

Figure 3: Workflow for a DPP-4 enzymatic inhibition assay.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin, Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the DPP-4 enzyme, substrate, and test inhibitors at appropriate concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add a defined amount of DPP-4 enzyme to each well.

-

Inhibitor Addition: Add serial dilutions of the test inhibitors to the wells. Include a positive control (a known DPP-4 inhibitor) and a negative control (vehicle only).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time (kinetic assay) or at a fixed time point (endpoint assay).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective cyanopyrrolidine inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the inhibitory activity and selectivity of these compounds.

-

The Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is crucial for activity. The (S)-configuration at the 2-position, corresponding to the natural L-proline, is generally preferred for optimal binding to the S1 pocket of DPP-4.

-

The Cyano Group: The nitrile group is the essential "warhead" for covalent inhibition. Its electrophilicity can be modulated by substituents on the pyrrolidine ring.

-

Substituents on the Pyrrolidine Ring: Modifications at the 3- and 4-positions of the pyrrolidine ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a fluorine atom at the 4-position has been shown to enhance DPP-4 inhibitory activity.[3]

-

The N-Acyl Group: The nature of the N-acyl group plays a critical role in directing the inhibitor to the target enzyme and establishing interactions within the active site. This moiety can be extensively modified to optimize potency and selectivity.

Clinical Significance and Future Directions

The clinical success of vildagliptin and saxagliptin has had a profound impact on the treatment of type 2 diabetes.[5][8][12] These drugs offer a well-tolerated and effective treatment option, either as monotherapy or in combination with other antidiabetic agents. Their mechanism of action, which is glucose-dependent, results in a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.

The future of cyanopyrrolidine-based inhibitors is bright and extends beyond diabetes. The continued exploration of this versatile scaffold for other enzyme targets holds immense promise for the development of novel therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The principles of rational drug design, guided by a deep understanding of enzyme structure and mechanism, will undoubtedly lead to the discovery of next-generation cyanopyrrolidine inhibitors with enhanced potency, selectivity, and therapeutic profiles.

Conclusion

The journey of cyanopyrrolidine-based enzyme inhibitors, from their initial discovery to their establishment as blockbuster drugs, is a testament to the power of innovative medicinal chemistry. The strategic incorporation of a cyanopyrrolidine warhead has provided a powerful tool for the development of potent and selective covalent inhibitors. This in-depth technical guide has illuminated the history, mechanism of action, and practical applications of this important class of molecules. It is our hope that the insights and protocols provided herein will serve as a valuable resource for the scientific community, fostering further research and innovation in the exciting and impactful field of enzyme inhibition.

References

- 1. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Effects of vildagliptin versus saxagliptin on daily acute glucose fluctuations in Chinese patients with T2DM inadequately controlled with a combination of metformin and sulfonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. ec.bioscientifica.com [ec.bioscientifica.com]

An In-Depth Technical Guide to Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of Benzyl 3-cyano-4-oxopyrrolidine-1-carboxylate, a heterocyclic building block with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, explore its chemical reactivity, propose a logical synthetic pathway, and discuss its applications as a scaffold in medicinal chemistry.

Core Molecular Attributes

This compound is a fine chemical intermediate characterized by a pyrrolidinone core functionalized with a nitrile group at the 3-position and protected by a benzyl carboxylate at the nitrogen atom.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 244.25 g/mol | [1] |

| CAS Number | 1276125-30-4 | [1] |

| Appearance | Typically an off-white to yellow solid | Inferred from supplier data |

| Purity | Commonly available at ≥97% | [1] |

The Chemistry of a Privileged Scaffold: Synthesis and Reactivity

The synthetic utility of this compound stems from the unique arrangement of its functional groups: an N-carbobenzyloxy (Cbz) protected pyrrolidine ring, a ketone at the 4-position, and a nitrile at the 3-position. This combination forms a β-ketonitrile, a highly versatile synthetic intermediate.[3][4][5]

Proposed Synthesis: A Mechanistic Approach via Dieckmann Condensation

While specific proprietary synthesis methods for this exact molecule are not widely published, a chemically sound and logical approach involves an intramolecular Dieckmann condensation.[6][7][8] This reaction is a cornerstone of organic chemistry for the formation of five- and six-membered rings.[7][8]

The logical starting materials would be an appropriately substituted N,N-dicarboxylate ester. The reaction proceeds via base-mediated intramolecular cyclization to form the β-keto ester, which in this case would be a β-ketonitrile precursor.

Diagram 1: Proposed Synthetic Pathway via Dieckmann Condensation

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: A Representative Dieckmann Condensation

This protocol is a general representation of the key cyclization step.

-

Preparation: To a solution of the acyclic diester precursor in an anhydrous solvent (e.g., toluene or THF), add a strong base such as sodium ethoxide or potassium tert-butoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: After completion, cool the reaction mixture to 0°C and quench by the slow addition of an aqueous acid (e.g., 1M HCl) to neutralize the base.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Chemical Reactivity and Field-Proven Insights

The β-ketonitrile moiety is a powerful tool in synthetic chemistry.[3][4][5][9] The electron-withdrawing nature of both the ketone and the nitrile group increases the acidity of the proton at the 3-position, facilitating enolate formation and subsequent alkylation or acylation reactions.

The nitrile group itself can undergo a variety of transformations:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, providing a handle for further functionalization, such as in peptide couplings.

-

Reduction: The nitrile can be reduced to a primary amine, introducing a basic center and a site for further derivatization.

-

Cycloadditions: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are recognized as carboxylic acid bioisosteres in medicinal chemistry.

The N-Cbz protecting group is stable under a range of conditions but can be readily removed by catalytic hydrogenation, which is a mild and efficient deprotection method.

Diagram 2: Reactivity Map of the Pyrrolidinone Core

Caption: Key reactive sites and potential synthetic transformations.

Applications in Drug Discovery and Development

Pyrrolidinone-based structures are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The rigid, five-membered ring system of this compound serves as an excellent starting point for creating libraries of compounds for high-throughput screening.

The functional handles on this molecule allow for systematic modification to explore the structure-activity relationship (SAR) of a potential drug candidate. For instance, derivatives of N-Cbz-pyrrolidinone have been investigated for a variety of therapeutic targets. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs are found in compounds with diverse biological activities.

Its utility as a building block is highlighted by its inclusion in the product catalogs of numerous fine chemical suppliers catering to the research and development sector.

Spectroscopic Characterization (Predicted)

While a publicly available, detailed spectroscopic analysis for this specific compound is scarce, the expected signals can be predicted based on its structure.

-

¹H NMR:

-

Aromatic protons of the benzyl group would appear in the range of 7.2-7.4 ppm.

-

The benzylic CH₂ protons would likely be a singlet around 5.1-5.3 ppm.

-

The protons of the pyrrolidinone ring would appear as multiplets in the aliphatic region (approximately 2.5-4.5 ppm). The exact chemical shifts and coupling patterns would depend on the stereochemistry and conformational rigidity of the ring.

-

-

¹³C NMR:

-

The carbonyl carbons (ketone and carbamate) would be found in the downfield region (160-210 ppm).

-

The nitrile carbon would appear around 115-125 ppm.

-

Aromatic carbons would be in the 127-136 ppm range.

-

The benzylic carbon and the carbons of the pyrrolidinone ring would be in the aliphatic region (25-70 ppm).

-

-

IR Spectroscopy:

-

A sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile.

-

Strong carbonyl stretching peaks around 1700-1750 cm⁻¹ for the ketone and the carbamate.

-

C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.

-

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 244.25, with characteristic fragmentation patterns corresponding to the loss of the benzyl group or other fragments.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its β-ketonitrile functionality provides a rich platform for a wide array of chemical transformations, enabling the construction of complex molecular architectures. While detailed research on this specific molecule is not widely published, its structural components and inferred reactivity make it a compound of high interest for the development of novel therapeutics. Researchers can leverage the fundamental principles of organic chemistry to unlock the synthetic potential of this promising intermediate.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1276125-30-4 | this compound | Tetrahedron [thsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Strategic Cbz Protection of Pyrrolidinone Precursors for Pharmaceutical Synthesis

Abstract

The pyrrolidinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis and subsequent functionalization often require meticulous control of reactive sites, necessitating the use of protecting groups. This guide provides an in-depth examination and a detailed experimental protocol for the strategic protection of the secondary amine in pyrrolidinone precursors using the Carboxybenzyl (Cbz or Z) group. We will explore the underlying reaction mechanism, critical parameters for optimization, and a validated, step-by-step laboratory procedure designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Pyrrolidinone and Amine Protection

The five-membered nitrogen-containing heterocycle, pyrrolidinone (or γ-lactam), is a cornerstone in drug discovery, valued for its conformational rigidity, metabolic stability, and ability to engage in key hydrogen bonding interactions with biological targets.[1][4] Derivatives of this scaffold are found in a wide array of pharmaceuticals, from anticonvulsants to antiviral and anticancer agents.[1][5]

The synthesis of complex molecules based on this framework invariably involves multi-step sequences. A common challenge is the presence of a reactive secondary amine within the pyrrolidinone ring, which can interfere with desired chemical transformations at other positions. To circumvent this, the amine is temporarily "masked" with a protecting group. The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.[6]

The Carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a gold standard for amine protection.[7][8] Its key advantages include:

-

Robust Stability: Cbz-protected amines are stable to a wide range of non-reductive conditions, including basic and mildly acidic media.[9]

-

Ease of Introduction: The protection reaction using benzyl chloroformate (Cbz-Cl) is typically efficient and proceeds under mild conditions.[6][9]

-

Clean Removal: The Cbz group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly selective method that yields the free amine, with volatile byproducts (toluene and carbon dioxide).[8][9]

This document serves as a comprehensive guide to implementing this crucial synthetic strategy.

Reaction Mechanism and Guiding Principles

The Cbz protection of the pyrrolidinone amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[7][10]

The key steps are:

-

Nucleophilic Attack: The pyrrolidinone nitrogen attacks the carbonyl carbon of benzyl chloroformate.

-

Chloride Elimination: The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group.

-

Neutralization: A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[7]

dot digraph "Cbz Protection Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Mechanism of Cbz Protection", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Reactants Pyrrolidinone [label=<

Pyrrolidinone Precursor

Pyrrolidinone Precursor

]; CbzCl [label=<

Benzyl Chloroformate (Cbz-Cl)

]; Base [label="Base (e.g., NaHCO₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate and Products Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label=<

Cbz-Protected Pyrrolidinone

Cbz-Protected Pyrrolidinone

]; Byproducts [label="Base-H⁺ + Cl⁻", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow Pyrrolidinone -> Intermediate [label="Nucleophilic Attack"]; CbzCl -> Intermediate; Base -> Byproducts [style=invis]; // for positioning Intermediate -> Product [label="Chloride Elimination"]; Product -> Byproducts [style=invis];

{rank=same; Pyrrolidinone; CbzCl; Base} {rank=same; Intermediate} {rank=same; Product; Byproducts} }

Caption: Figure 1: Mechanism of Cbz Protection.

Optimization of Reaction Conditions

The success of the Cbz protection hinges on the careful selection of reagents and conditions. The following table summarizes key parameters and their scientific rationale.

| Parameter | Common Choices | Rationale & Field-Proven Insights |

| Pyrrolidinone Substrate | e.g., 3-Pyrrolidinone, (S)-3-Amino-1-pyrrolidine | The substrate's solubility will influence solvent choice. Steric hindrance around the amine can affect reaction rates. |

| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Highly reactive and commercially available. It is a lachrymator and moisture-sensitive, requiring careful handling in a fume hood.[11][12] |

| Base | Inorganic: NaHCO₃, Na₂CO₃, NaOHOrganic: Triethylamine (TEA), DIPEA | The base neutralizes the HCl byproduct.[7] For aqueous/biphasic systems, inorganic bases like NaHCO₃ are ideal as they maintain a pH of 8-10, which is optimal for the reaction and minimizes side reactions like racemization of chiral centers.[13] Organic bases are used in strictly anhydrous conditions. |

| Solvent System | Dichloromethane (DCM), Tetrahydrofuran (THF), Water, or a biphasic mixture (e.g., THF/water) | The choice depends on the solubility of the pyrrolidinone salt. A biphasic system is often effective, with the amine salt in the aqueous phase and Cbz-Cl in the organic phase, with reaction occurring at the interface. |

| Temperature | 0 °C to Room Temperature | The reaction is exothermic. The initial addition of Cbz-Cl should be performed at 0 °C to control the reaction rate and prevent potential side reactions. The reaction is then typically allowed to warm to room temperature.[9][14] |

| Stoichiometry | Pyrrolidinone: 1.0 eqCbz-Cl: 1.05 - 1.2 eqBase: 1.5 - 2.5 eq | A slight excess of Cbz-Cl ensures complete consumption of the starting material. A larger excess of base ensures complete HCl neutralization. |

Validated Experimental Protocol

This protocol describes a general procedure for the Cbz protection of a pyrrolidinone precursor.

Materials and Reagents

-

Pyrrolidinone precursor (e.g., 3-aminopyrrolidine hydrochloride)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Ice bath

-

TLC plates (silica gel 60 F₂₅₄), TLC chamber, UV lamp

Safety Precautions

-

Benzyl Chloroformate (Cbz-Cl): This reagent is highly toxic, corrosive, and a potent lachrymator (causes tearing).[11][15] It reacts with water to release corrosive gases.[16] Always handle Cbz-Cl in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[16][17]

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a well-ventilated area.

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolidinone precursor (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of water and a suitable organic solvent like DCM or THF (e.g., a 1:1 ratio, ensuring the substrate fully dissolves).

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred solution via a dropping funnel over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.[9]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9][18]

-

Eluent: A mixture of hexane and ethyl acetate (e.g., 1:1) is often a good starting point.

-

Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.

-

Visualization: Visualize under a UV lamp. The Cbz-protected product, containing a benzene ring, will be UV active. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot indicates reaction progression.[19][20]

-

-

Work-up - Phase Separation: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom. If using ethyl acetate, it will be on top. Separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 30 mL DCM).

-

Washing: Combine all organic layers and wash them sequentially with:

-

1 M HCl (to remove any unreacted amine and excess base).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Brine (to remove the bulk of the water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Cbz-protected pyrrolidinone.

-

Purification: If necessary, the crude product can be further purified by silica gel column chromatography or recrystallization to obtain the final product with high purity.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#34A853"];

// Nodes A [label="1. Dissolve Pyrrolidinone\n& NaHCO₃ in Solvent"]; B [label="2. Cool to 0 °C"]; C [label="3. Add Cbz-Cl Dropwise"]; D [label="4. Stir at Room Temp\n(2-4 hours)"]; E [label="5. Monitor by TLC"]; F [label="6. Aqueous Work-up\n& Extraction"]; G [label="7. Wash & Dry Organic Layer"]; H [label="8. Concentrate Solvent"]; I [label="9. Purify Product\n(if needed)"]; J [label="Pure Cbz-Protected Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; I -> J; }

Caption: Figure 2: Experimental Workflow.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Benzyl Chloroformate [commonorganicchemistry.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nj.gov [nj.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]

Application of Cyanopyrrolidines in Medicinal Chemistry for Diabetes Research

Introduction

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1][2] A key therapeutic strategy in managing this condition is the enhancement of the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion.[3] However, these hormones are rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4]

Cyanopyrrolidines have emerged as a prominent class of potent and selective DPP-4 inhibitors.[4][5][6] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1 and GIP, thereby improving glycemic control.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cyanopyrrolidines in diabetes research, covering their mechanism of action, synthesis, and preclinical evaluation.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of cyanopyrrolidines is rooted in their ability to inhibit the serine protease DPP-4.[4][5] This enzyme is responsible for the rapid inactivation of incretin hormones.[4]

The Incretin Effect and DPP-4

-

GLP-1 and GIP: These hormones are crucial for maintaining glucose homeostasis. They stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon secretion from α-cells.[1][3]

-

DPP-4 Inactivation: DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive. This action has a very short half-life, limiting the physiological effects of these beneficial hormones.

Cyanopyrrolidine Interaction with DPP-4

Cyanopyrrolidines act as competitive inhibitors of DPP-4.[7] Their structure, particularly the cyanopyrrolidine moiety, is key to their inhibitory activity.

-

Covalent Interaction: The nitrile group of the cyanopyrrolidine forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[7]

-

Hydrogen Bonding: The protonated amino group of the inhibitor forms hydrogen bonds with negatively charged residues, such as Glu205 and Glu206, and with Tyr662 in the enzyme's active site, further stabilizing the enzyme-inhibitor complex.[7]

This mechanism leads to a sustained increase in active incretin levels, enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes.[4]

Mechanism of DPP-4 Inhibition by Cyanopyrrolidines

Prominent Cyanopyrrolidine-Based Drugs

The cyanopyrrolidine scaffold has been instrumental in the development of successful DPP-4 inhibitors for the treatment of type 2 diabetes.[4][5] Two notable examples are vildagliptin and saxagliptin.

Vildagliptin

Developed by Novartis, vildagliptin (Galvus®) is a potent and selective DPP-4 inhibitor.[8] Its chemical structure is (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.1[4][9]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile.[10]

Saxagliptin

Saxagliptin (Onglyza®), developed by Bristol-Myers Squibb and AstraZeneca, is another highly effective DPP-4 inhibitor.[11] Its chemical name is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile.[12]

| Drug | Developer(s) | Chemical Structure Feature |

| Vildagliptin | Novartis | Pyrrolidine ring with a nitrile group |

| Saxagliptin | Bristol-Myers Squibb, AstraZeneca | Azabicyclo[3.1.0]hexane-3-carbonitrile |

Synthetic Protocols